molecular formula C25H27F3N4O2 B2663328 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one CAS No. 880810-81-1

3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one

Cat. No.: B2663328
CAS No.: 880810-81-1
M. Wt: 472.512
InChI Key: DGPYFULYFZCKSS-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one”, some computed properties are available from PubChem . The molecular weight is 488.5 g/mol, the XLogP3-AA is 3.6, and it has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count .

Scientific Research Applications

Pharmacological Activity

The compound and its derivatives have been investigated for their pharmacological activities, particularly as α1-adrenoceptor antagonists. One study focused on the pharmacological activity of a quinazoline derivative, emphasizing its potential in treating hypertension by determining its effects in rat models. This study highlights the compound's role in vascular relaxation and blood pressure regulation, presenting it as a novel potent and selective α1-adrenoceptor antagonist (M. Yen, J. Sheu, I. Peng, Y. M. Lee, J. Chern, 1996).

Antimicrobial and Antitumor Agents

Quinazolinone derivatives, including those with piperazine moieties, have shown significant antimicrobial and antitumor activities. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, with some compounds exhibiting broad-spectrum antitumor activity. This indicates their potential as leads for developing new antimicrobial and anticancer therapies (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012; M. El-Sherbeny, M. Gineinah, M. Nasr, Faiza S. El-Shafeih, 2003).

Synthesis and Chemical Analysis

Research on the synthesis and chemical analysis of quinazolinone derivatives is extensive, with studies detailing novel methods for creating these compounds and evaluating their stability under various conditions. This includes the development of quality control methods for certain derivatives, showcasing the importance of these compounds in scientific research and their potential application in developing new pharmaceuticals (S. Danylchenko, S. Kovalenko, S. Gubar, I. S. Zhuk, I. Mariutsa, 2018).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. This research suggests that these compounds could serve as effective corrosion inhibitors, opening up potential applications in materials science and engineering (Weiqiang Chen, Boli Nie, Mei Liu, Hui-jing Li, Dan-Yang Wang, Weiwei Zhang, Yan‐Chao Wu, 2021).

Mechanism of Action

The mechanism of action of “3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one” is not known. It’s possible that the compound could interact with biological targets in a manner dependent on its molecular structure .

Properties

IUPAC Name

3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O2/c26-25(27,28)19-7-6-8-20(17-19)30-13-15-31(16-14-30)23(33)11-2-1-5-12-32-18-29-22-10-4-3-9-21(22)24(32)34/h3-4,6-10,17-18H,1-2,5,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPYFULYFZCKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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